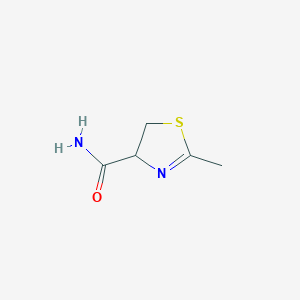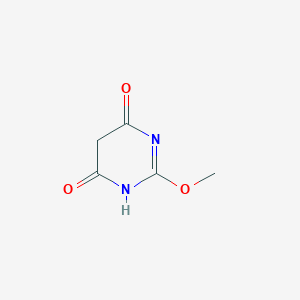
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is a chemical compound that belongs to the class of pyrimidinediones. It has been found to have various applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of DNA.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) have not been extensively studied. However, it has been found to have antitumor and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI). One direction is to further investigate its antitumor and anti-inflammatory activities. Another direction is to explore its potential as a starting material for the synthesis of other compounds. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
In conclusion, 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is a chemical compound that has various applications in scientific research. Its unique properties make it a useful starting material for the synthesis of other compounds. However, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) can be achieved through a multi-step process. The first step involves the reaction of 2,4-pentanedione with urea to form 4,6-dioxoheptanedioic acid. The second step involves the reaction of 4,6-dioxoheptanedioic acid with methanol and sulfuric acid to form 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI).
Applications De Recherche Scientifique
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) has been found to have various applications in scientific research. It has been used as a starting material for the synthesis of other compounds. It has also been used as a reagent in organic synthesis. In addition, it has been found to have antitumor and anti-inflammatory activities.
Propriétés
Numéro CAS |
112977-55-6 |
|---|---|
Nom du produit |
4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) |
Formule moléculaire |
C5H6N2O3 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
2-methoxy-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O3/c1-10-5-6-3(8)2-4(9)7-5/h2H2,1H3,(H,6,7,8,9) |
Clé InChI |
NPYOUSBUDWWLBR-UHFFFAOYSA-N |
SMILES |
COC1=NC(=O)CC(=O)N1 |
SMILES canonique |
COC1=NC(=O)CC(=O)N1 |
Synonymes |
4,6(1H,5H)-Pyrimidinedione, 2-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



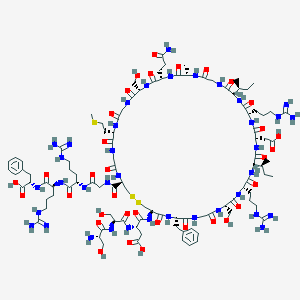
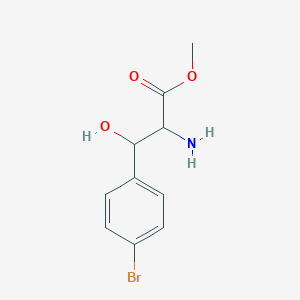
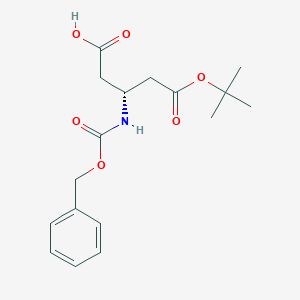
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
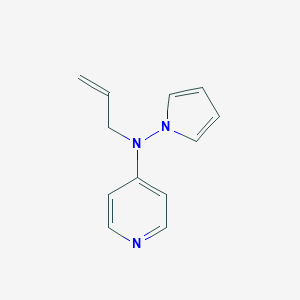
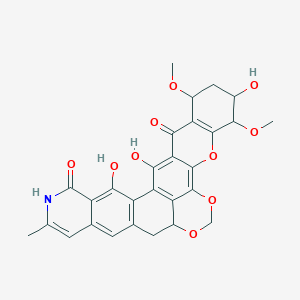
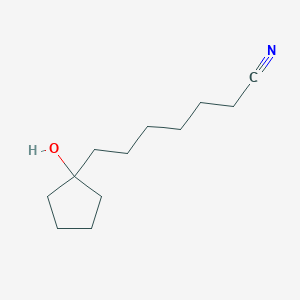
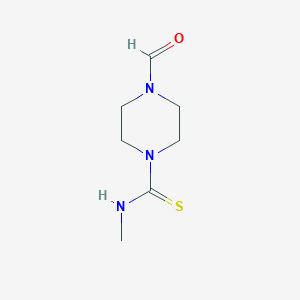
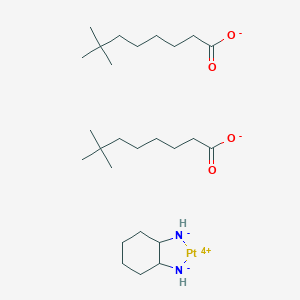
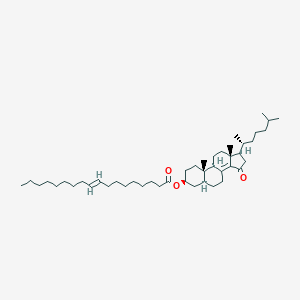
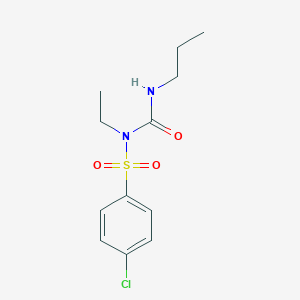
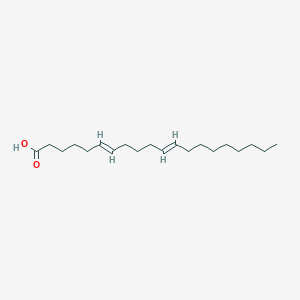
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
